molecular formula C18H23FO3 B118266 4-Fluoro-2-hydroxyestradiol CAS No. 148044-30-8

4-Fluoro-2-hydroxyestradiol

Cat. No.: B118266
CAS No.: 148044-30-8
M. Wt: 306.4 g/mol
InChI Key: FMHAFUXKLBNHPP-ZICKVNAASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-hydroxyestradiol, also known as this compound, is a useful research compound. Its molecular formula is C18H23FO3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Estradiol Congeners - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148044-30-8

Molecular Formula

C18H23FO3

Molecular Weight

306.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-4-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol

InChI

InChI=1S/C18H23FO3/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(20)17(22)16(11)19/h8-10,13,15,20-22H,2-7H2,1H3/t9-,10+,13-,15-,18-/m0/s1

InChI Key

FMHAFUXKLBNHPP-ZICKVNAASA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)O)O)F

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)O)O)F

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)O)O)F

Synonyms

4-fluoro-2-hydroxyestradiol
4F2OHE2

Origin of Product

United States

Preamble to Research on 4 Fluoro 2 Hydroxyestradiol

Contextualization within Endogenous Estrogen Metabolism and Signaling

Estrogens, a class of steroid hormones, are pivotal in regulating the female reproductive system and secondary sexual characteristics. ontosight.ai Their biological effects are primarily mediated through binding to estrogen receptors (ERs), which are located in various tissues, including the breast, uterus, and bone. ontosight.ai The binding of estrogens to these receptors modulates cell growth, differentiation, and survival. ontosight.ai

The metabolism of endogenous estrogens, such as estradiol (B170435) (E2), is a complex process. A major metabolic pathway for estradiol is hydroxylation, which primarily occurs at the C-2 and C-4 positions of the steroid's A-ring, leading to the formation of catechol estrogens. nih.govwikipedia.org Specifically, the transformation of estradiol to 2-hydroxyestradiol (B1664083) is a significant metabolic route in the liver, catalyzed mainly by the cytochrome P450 enzymes CYP1A2 and CYP3A4. wikipedia.org This conversion also takes place in other tissues like the uterus, breast, and brain. wikipedia.org

These catechol estrogens, including 2-hydroxyestradiol and 4-hydroxyestradiol (B23129), can be further metabolized. nih.gov For instance, 2-hydroxyestradiol can be O-methylated to form 2-methoxyestradiol, a compound with potent anti-angiogenic and anti-cancer properties. wikipedia.orgresearchgate.net The catechol estrogens themselves can undergo redox cycling, which can generate reactive intermediates that may interact with DNA. nih.govwikipedia.org

Rationale for Investigating Fluorinated Estradiol Analogs in Chemical Biology

The strategic introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance various properties. tandfonline.com Fluorination can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability. tandfonline.com In the context of estradiol, fluorination has been explored for several reasons.

One key rationale is to block metabolic pathways. A-ring fluorination of estradiol at the 2- or 4-position can decrease the rate of metabolism by preventing the formation of catechol estrogens, which is a major metabolic route. nih.gov This increased metabolic stability can prolong the biological half-life of the compound. tandfonline.com

Furthermore, fluorinated analogs are valuable tools for studying estrogen receptor interactions. The introduction of a fluorine atom can alter the electronic properties of the estradiol molecule, providing insights into the structural requirements for receptor binding. researchgate.net For example, studies have shown that substitutions with a 4-fluoro group have little effect on the binding affinities for estrogen receptors. nih.gov

Another significant application of fluorination is in the development of imaging agents for Positron Emission Tomography (PET). tandfonline.com Labeling estradiol analogs with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) allows for the non-invasive imaging of estrogen receptor-positive tumors, such as those found in breast cancer. tandfonline.comiaea.org

Overview of Key Research Paradigms and Challenges for 4-Fluoro-2-hydroxyestradiol

Research on this compound, a synthetic fluorinated and hydroxylated analog of estradiol, is situated at the intersection of estrogen metabolism, carcinogenesis, and the development of therapeutic and diagnostic agents. ontosight.ainih.gov

A central research paradigm involves understanding its metabolic fate and biological activity. Studies have investigated the conversion of its precursor, 4-fluoroestradiol (B239108), to hydroxylated metabolites. For instance, in hamster kidney microsomes, the conversion of 4-fluoroestradiol to this compound occurs at a significantly faster rate than the 2-hydroxylation of estradiol. nih.gov This highlights how fluorine substitution can dramatically alter metabolic pathways. nih.gov

Another key area of investigation is its interaction with estrogen receptors and its potential role in estrogen-induced carcinogenesis. Research has explored the binding of catechol estrogens to estrogen receptors from human breast cancers. nih.gov Such studies are crucial for elucidating the specific receptor-mediated actions of these metabolites. nih.gov

A significant challenge in this field is deciphering the precise role of specific estrogen metabolites in physiological and pathological processes. While some studies suggest a link between catechol estrogen metabolites and carcinogenesis, the exact mechanisms are still under investigation. nih.govnih.gov For example, the carcinogenic activity of 4-fluoroestradiol has been linked to its rapid conversion to hydroxylated metabolites and their subsequent slower methylation, leading to potentially higher levels of reactive intermediates. nih.gov

Furthermore, the synthesis of specifically substituted estrogens like this compound for research purposes presents its own set of challenges, often requiring multi-step synthetic routes. researchgate.netresearchgate.net

Advanced Synthetic Methodologies and Chemical Derivatization of 4 Fluoro 2 Hydroxyestradiol

Strategies for Regioselective Fluorination of Estrogen Scaffolds

The synthesis of 4-fluoro-2-hydroxyestradiol presents a significant challenge due to the need for regioselective fluorination of the electron-rich aromatic A-ring of the estrogen scaffold, particularly in the presence of a hydroxyl group at the C2 position. Direct fluorination of 2-hydroxyestradiol (B1664083) is complicated by the high reactivity of the phenolic ring, which can lead to a mixture of products and potential oxidation.

One plausible synthetic approach involves a multi-step sequence starting from a more readily available estrogen derivative. A potential precursor is 2-hydroxyestradiol, which would require protection of the phenolic hydroxyl groups prior to fluorination to prevent unwanted side reactions.

Hypothetical Synthetic Pathway:

Protection of Hydroxyl Groups: The hydroxyl groups at C2, C3, and C17 of 2-hydroxyestradiol would need to be protected. For instance, the phenolic hydroxyls could be converted to their methyl ethers, and the C17-hydroxyl could be protected as a silyl ether.

Directed Ortho-Metalation and Fluorination: With the hydroxyl groups protected, a directed ortho-metalation strategy could be employed. The methoxy (B1213986) group at C2 could direct lithiation to the C4 position. Subsequent quenching of the resulting aryllithium species with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), would introduce the fluorine atom at the desired position.

Deprotection: The final step would involve the removal of the protecting groups to yield this compound.

An alternative strategy could involve the use of advanced fluorinating reagents that offer high regioselectivity. For instance, electrophilic fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) have been used for the fluorination of estrogen derivatives. However, controlling the regioselectivity in a highly activated system like a catechol estrogen would be a critical challenge. The reaction conditions, including the solvent and temperature, would need to be carefully optimized to favor fluorination at the C4 position.

Strategy Key Reagents Advantages Challenges
Directed Ortho-Metalationn-BuLi, NFSIHigh regioselectivity.Requires multi-step protection/deprotection; sensitive to reaction conditions.
Electrophilic FluorinationSelectfluor®Direct fluorination.Poor regioselectivity in highly activated systems; potential for side products.

Synthesis of Radiolabeled Analogs of this compound for Tracing and Imaging Applications

The development of radiolabeled analogs of this compound, particularly with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), is of great interest for in vivo imaging studies using Positron Emission Tomography (PET). These radiotracers can be invaluable for studying the biodistribution, metabolism, and receptor binding of the compound non-invasively.

The synthesis of [¹⁸F]this compound would likely involve a late-stage radiofluorination approach to minimize the handling of the short-lived isotope (half-life ≈ 110 minutes). A common strategy for introducing ¹⁸F into aromatic rings is through nucleophilic aromatic substitution (SNAᵣ) on a precursor molecule bearing a suitable leaving group at the C4 position.

Potential Radiolabeling Strategy:

A suitable precursor for the radiosynthesis of [¹⁸F]this compound could be a diaryliodonium salt or a nitro-substituted derivative of 2-hydroxyestradiol with appropriate protection of the hydroxyl groups.

Precursor Synthesis: A precursor such as 4-nitro-2,3-di(methoxymethyl)estradiol-17-tert-butyldimethylsilyl ether could be synthesized. The nitro group at the C4 position serves as a leaving group for the subsequent nucleophilic substitution with [¹⁸F]fluoride.

Radiofluorination: The precursor would be reacted with no-carrier-added [¹⁸F]fluoride, typically produced in a cyclotron. The reaction is usually carried out in an aprotic solvent at an elevated temperature, often with the aid of a phase-transfer catalyst like Kryptofix 2.2.2.

Deprotection and Purification: Following the radiofluorination step, the protecting groups would be removed under acidic or basic conditions. The final product, [¹⁸F]this compound, would then be purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity before its use in imaging studies.

Radiolabeling Method Precursor Type Key Reagents Typical Reaction Conditions
Nucleophilic Aromatic SubstitutionNitro-substituted estrogen[¹⁸F]Fluoride, Kryptofix 2.2.2High temperature, aprotic solvent
Iodonium Salt PrecursorDiaryliodonium salt of estrogen[¹⁸F]FluorideOften milder conditions than nitro-precursors

Development of Modified Estrogen Derivatives for Structure-Activity Probing

To understand the structure-activity relationship (SAR) of this compound, various derivatives can be synthesized by modifying different parts of the molecule. These modifications can provide insights into the key structural features required for biological activity, such as receptor binding and cellular effects.

Modifications at the C17 Position:

The hydroxyl group at the C17 position is a common site for modification.

Esterification and Etherification: Converting the C17-hydroxyl group to various esters or ethers can influence the compound's lipophilicity and pharmacokinetic properties.

Introduction of Alkynyl Groups: The introduction of an ethynyl group at the C17α position is a well-known modification in steroidal estrogens that often enhances oral bioavailability and potency.

Modifications of the Catechol Moiety:

The catechol system in this compound is another key area for derivatization.

Methylation: Methylation of one or both of the hydroxyl groups at C2 and C3 would mimic the metabolic pathway of catechol estrogens and could help in understanding the role of these hydroxyls in receptor interaction.

Replacement of Hydroxyl Groups: Replacing the hydroxyl groups with other functional groups, such as amines or thiols, could probe the importance of the hydrogen-bonding capacity of the catechol moiety for biological activity.

Modifications at Other Positions:

Molecular Recognition and Receptor Ligand Interactions of 4 Fluoro 2 Hydroxyestradiol

Estrogen Receptor Subtype Binding Profiles (ERα and ERβ)

The biological effects of estrogens are primarily mediated through their interaction with two receptor subtypes, estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These receptors belong to the nuclear receptor superfamily and function as ligand-activated transcription factors. researchgate.net The binding of a ligand to the ligand-binding domain (LBD) of these receptors initiates a cascade of molecular events that ultimately modulate the expression of target genes.

While specific binding affinity data for 4-Fluoro-2-hydroxyestradiol is not extensively documented, inferences can be drawn from related compounds. The parent compound, 2-hydroxyestradiol (B1664083), demonstrates comparable binding affinity for both ERα and ERβ. oup.com In one study, the relative binding affinities (RBAs) of 2-hydroxyestradiol for ERα and ERβ were 22% and 35%, respectively, compared to estradiol (B170435) (E2). oup.com Another key parent compound, 4-hydroxyestradiol (B23129), also shows nearly identical binding affinity for ERα and ERβ, with RBAs of 70% and 56% relative to estradiol, respectively. oup.com

Fluorination at the C4 position of estradiol has been shown to significantly enhance its binding affinity for the estrogen receptor. For instance, 4-fluoroestradiol (B239108) exhibits approximately 180% of the binding affinity of estradiol for the rat uterine estrogen receptor. wikipedia.org This suggests that this compound likely possesses a high binding affinity for both ERα and ERβ, potentially comparable to or even exceeding that of endogenous estrogens like estradiol. The 4-fluoro analogue of a related compound was found to have a higher affinity for estrogen receptors than its 2-fluoro counterpart. nih.gov

The dissociation constant (Kd), a measure of the tendency of a ligand-receptor complex to separate, is a critical parameter in understanding the duration of a ligand's effect. pharmacologycanada.orgtaylorandfrancis.com While specific dissociation kinetics for this compound are not available, the high binding affinity of 4-fluorinated estrogens suggests that the dissociation rate may be slow, leading to a prolonged receptor occupancy and biological activity. The dissociation of ligands from the estrogen receptor can be influenced by the presence of other steroids and antiestrogens in high concentrations. nih.gov

Comparative Relative Binding Affinities (RBA) for Estrogen Receptors
CompoundRBA for ERα (%)RBA for ERβ (%)Reference
Estradiol (E2)100100 oup.com
2-Hydroxyestradiol2235 oup.com
4-Hydroxyestradiol7056 oup.com
4-Fluoroestradiol~180 (rat uterine ER)Data not available wikipedia.org

The binding of an agonist to the ligand-binding domain (LBD) of the estrogen receptor induces a critical conformational change, particularly in the C-terminal activation function 2 (AF-2) helix (Helix 12). mdpi.com This repositioning of the AF-2 helix creates a binding surface for coactivator proteins, which are essential for the initiation of gene transcription. nih.gov Antagonists, on the other hand, typically possess bulky side chains that sterically hinder the proper alignment of the AF-2 helix, thereby preventing coactivator recruitment and transcriptional activation. researchgate.net

Although no specific crystallographic or molecular modeling studies have been published for this compound, its structural similarity to estradiol and its potent estrogenic activity suggest that it acts as an agonist. wikipedia.org Therefore, it is highly probable that the binding of this compound to the LBD of both ERα and ERβ would stabilize the AF-2 helix in an active conformation, facilitating the recruitment of coactivators. nsf.gov Molecular dynamics simulations of ERα with its natural agonist, 17β-estradiol, have shown that the agonist-bound complex is tightly restrained, indicating a stable, active conformation. nsf.govbiorxiv.org The fluorine atom at the C4 position may introduce subtle changes in the electronic distribution and steric interactions within the binding pocket, potentially influencing the precise positioning of the AF-2 helix and the subsequent coactivator interactions.

Interactions with Non-Estrogen Receptor Protein Targets

Beyond its interaction with estrogen receptors, this compound, as a catechol estrogen, is expected to interact with enzymes involved in its metabolism and the metabolism of other catechol-containing compounds.

Catechol-O-methyltransferase (COMT) is a key enzyme responsible for the metabolic inactivation of catecholamines and catechol estrogens by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol structure. wikipedia.org Both 2-hydroxyestradiol and 4-hydroxyestradiol are known substrates for COMT. oup.comnih.gov This O-methylation is a critical detoxification pathway, as the precursor catechol estrogens can be oxidized to reactive quinones that can damage DNA. taylorandfrancis.comnih.gov

While there is no direct experimental evidence on the interaction of this compound with COMT, it is plausible that it also serves as a substrate for this enzyme due to its catechol structure. The presence of the fluorine atom on the aromatic A-ring might, however, influence the binding affinity and the rate of methylation by COMT. It is also possible that this compound could act as an inhibitor of COMT, competing with other endogenous catechols for the active site of the enzyme. For example, the flavonoid quercetin (B1663063) has been shown to inhibit the COMT-catalyzed O-methylation of 2- and 4-hydroxyestradiol. oup.comnih.gov

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. nih.govrcsb.org The formation of catechol estrogens from estradiol is catalyzed by specific CYP isoforms. nih.gov Specifically, CYP1A1, CYP1A2, and CYP3A4 are primarily involved in the 2-hydroxylation of estradiol, while CYP1B1 is the major enzyme responsible for its 4-hydroxylation, particularly in extrahepatic tissues. nih.govnih.govsemanticscholar.org These CYP enzymes can also further oxidize catechol estrogens to their respective semiquinones and quinones. nih.gov

The metabolism of this compound by the CYP system has not been explicitly studied. However, it is likely that the fluorinated catechol estrogen is also a substrate for the same CYP isoforms that metabolize its non-fluorinated counterpart. The fluorine substitution could potentially alter the regioselectivity and rate of metabolism. Furthermore, some estrogen metabolites and their synthetic analogs can act as modulators (inhibitors or inducers) of CYP enzyme activity. nih.gov Whether this compound can modulate the activity of CYP enzymes remains to be determined.

Major CYP Enzymes in Estrogen Metabolism
CYP IsoformPrimary Reaction CatalyzedReference
CYP1A12-hydroxylation of estradiol nih.gov
CYP1A22-hydroxylation of estradiol nih.gov
CYP1B14-hydroxylation of estradiol semanticscholar.org
CYP3A42-hydroxylation of estradiol nih.gov

Estrogens are known to exert significant effects on the central nervous system, in part by modulating the activity of enzymes involved in neurotransmitter metabolism. Two such enzymes are monoamine oxidase (MAO) and tyrosine hydroxylase.

Monoamine oxidase is responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. ebsco.com Studies have shown that estrogens can regulate MAO activity, which may contribute to their effects on mood and cognition. nih.gov The effects of estrogens on MAO appear to be tissue-specific and can be either inhibitory or stimulatory depending on the dose and the specific estrogen. nsf.govnih.gov

Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine). biorxiv.org Estradiol has been shown to regulate the expression of the tyrosine hydroxylase gene, with opposite effects mediated by ERα and ERβ. wikipedia.orgnih.gov

Currently, there is no specific information available regarding the interaction of this compound with either monoamine oxidase or tyrosine hydroxylase. However, given the known interactions of estrogens with these enzyme systems, it is a potential area for future research to understand the full spectrum of the biological activities of this fluorinated catechol estrogen.

Enzymatic Biotransformation and Metabolic Fate of 4 Fluoro 2 Hydroxyestradiol

Regioselective Hydroxylation and Oxidation Pathways in Model Systems

The introduction of a fluorine atom onto the estradiol (B170435) molecule significantly influences its metabolic hydroxylation, a critical first step in its biotransformation catalyzed by cytochrome P450 (CYP) enzymes. nih.gov This process is highly regioselective, meaning the position of hydroxylation is specifically controlled by the enzymes involved.

The metabolism of fluorinated estrogens demonstrates a distinct pattern of hydroxylation at the C-2 and C-4 positions of the aromatic A-ring, which differs based on the tissue and the specific substrate. The presence of a fluorine atom at the C-4 position, as in 4-fluoroestradiol (B239108) (the precursor to 4-Fluoro-2-hydroxyestradiol), sterically hinders hydroxylation at that same position. nih.gov Consequently, metabolism is directed towards the unoccupied C-2 position.

In studies using hamster liver microsomes, the rate of C-2 hydroxylation of 4-fluoroestradiol was enhanced five-fold compared to that of the natural hormone estradiol, while C-4 hydroxylation was almost completely eliminated. nih.gov Conversely, in kidney microsomes, 4-fluoroestradiol is converted to this compound at a rate 15 times faster than the C-2 hydroxylation of estradiol. nih.gov This tissue-specific difference highlights the differential expression and activity of metabolic enzymes in various organs.

For comparison, when the fluorine is at the C-2 position (2-fluoroestradiol), hepatic microsomes show a decrease in both C-2 and C-4 hydroxylation. nih.gov However, in renal microsomes, the C-4 hydroxylation of 2-fluoroestradiol is 10 times faster than that of estradiol, while C-2 hydroxylation is minimal. nih.gov This demonstrates that fluorine substitution generally enhances microsomal-mediated aromatic hydroxylation at the available, unsubstituted sites. nih.gov

Table 1: Aromatic Hydroxylation Rates of Fluorinated Estradiols in Hamster Microsomes
SubstrateTissue MicrosomeHydroxylation PositionRelative Rate of Activity
4-FluoroestradiolLiverC-2 HydroxylationEnhanced 5-fold compared to Estradiol
4-FluoroestradiolLiverC-4 HydroxylationAlmost eliminated
4-FluoroestradiolKidneyC-2 Hydroxylation (to form this compound)15 times faster than C-2 hydroxylation of Estradiol
2-FluoroestradiolLiverC-2 & C-4 HydroxylationDecreased (30-50% lower than Estradiol)
2-FluoroestradiolKidneyC-4 Hydroxylation10 times faster than Estradiol
2-FluoroestradiolKidneyC-2 HydroxylationMarginal

The hydroxylation of estrogens is catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP). nih.gov Different CYP isoforms exhibit distinct regioselectivity for the estrogen molecule.

CYP1B1 : This isoform is primarily responsible for the 4-hydroxylation of estradiol. nih.govnih.govnih.gov It is highly expressed in estrogen target tissues such as the breast, ovary, and uterus. nih.govsemanticscholar.org Given that this compound is formed from 4-fluoroestradiol, the initial metabolic step to create the 4-hydroxyestrogen precursor is mediated by CYP1B1.

CYP1A Family (CYP1A1 and CYP1A2) : These enzymes predominantly catalyze the C-2 hydroxylation of estradiol. nih.govsemanticscholar.orgwikipedia.org CYP1A2 is the major isoform in the liver, while CYP1A1 is more active in extrahepatic tissues. nih.gov The conversion of 4-fluoroestradiol to this compound via C-2 hydroxylation is therefore likely mediated by these isoforms. nih.gov

CYP3A4 : This is another significant hepatic enzyme involved in the 2-hydroxylation of estradiol. nih.govwikipedia.org

The expression levels of these CYP isoforms can alter the metabolic profile of estrogens and their fluorinated analogs, thereby influencing their biological effects. nih.gov The enhanced C-2 hydroxylation of 4-fluoroestradiol in liver microsomes suggests a high affinity of this substrate for hepatic enzymes like CYP1A2 and CYP3A4. nih.gov

Dehalogenation Mechanisms, with Emphasis on Defluorination

The carbon-fluorine (C-F) bond is generally strong and stable; however, under certain biological conditions, defluorination can occur. Oxidative defluorination is a metabolic process that can happen when fluorine is attached to an aromatic ring. hyphadiscovery.com This reaction is often mediated by CYP enzymes and can lead to the formation of phenols and the release of fluoride ions. hyphadiscovery.com

The process can sometimes generate reactive quinone intermediates. hyphadiscovery.com In the context of this compound, the catechol structure is susceptible to oxidation, forming semiquinones and quinones. nih.govresearchgate.net This redox cycling process could potentially create a chemical environment conducive to the cleavage of the C-F bond, although this specific pathway for this compound is not extensively documented.

Studies on related compounds provide some insight. For instance, in the metabolism of 4-fluoroestradiol in female rats, 2-hydroxylation was observed, indicating the C-F bond remained intact during this specific metabolic step. nih.gov Similarly, studies on 2-fluoroestradiol found no evidence of oxidatively defluorinated metabolites. nih.gov This suggests that while oxidative defluorination is a known metabolic pathway for some fluorinated aromatic compounds, it may not be a primary metabolic route for fluorinated estrogens like this compound, whose C-F bond appears relatively stable during initial phase I metabolism.

Conjugation Reactions and Metabolite Excretion Pathways

Following Phase I reactions like hydroxylation, the resulting metabolites undergo Phase II conjugation reactions. nih.gov These processes attach endogenous, water-soluble molecules to the metabolite, which inactivates them and facilitates their excretion from the body via urine or bile. nih.govwikipedia.org For catechol estrogens like this compound, the main conjugation pathways are glucuronidation, sulfation, and O-methylation. wikipedia.orgresearchgate.net

Glucuronidation is a major Phase II metabolic pathway for a wide range of substances, including steroids. wikipedia.orguomus.edu.iq In this reaction, a glucuronic acid moiety is transferred from UDP-glucuronic acid to the substrate, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are abundant in the liver. wikipedia.org The resulting glucuronide conjugates are highly water-soluble and readily excreted. wikipedia.org

Studies have shown that the biliary metabolites of fluorinated estradiols in rats are primarily glucuronides. nih.gov Catechol estrogens, including 2- and 4-hydroxyestradiol (B23129), exhibit a very high clearance rate through glucuronidation, significantly exceeding that of their parent estrogens and methoxy (B1213986) metabolites. nih.gov This suggests that this compound, as a catechol, is an excellent substrate for UGT enzymes and is likely efficiently eliminated via this pathway.

Sulfation is another important conjugation reaction where a sulfonate group is transferred to the substrate by sulfotransferase (SULT) enzymes. uomus.edu.iq This process also increases water solubility and leads to inactive metabolites that can be easily excreted. uomus.edu.iq Along with glucuronidation, it represents a key detoxification route for estrogens and their metabolites. researchgate.net

Catechol estrogens are specific substrates for the enzyme Catechol-O-methyltransferase (COMT). nih.gov This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups of the catechol structure, converting the reactive catechol into a more stable and biologically less active methoxy ether. wikipedia.orgresearchgate.net

Research using hamster models has specifically examined the methylation of this compound. The rate of COMT-mediated methylation for this compound was found to be 1670 pmol/mg of protein/min. nih.gov This methylation is a crucial detoxification step, as it prevents the catechol from undergoing redox cycling to form potentially damaging quinones. researchgate.net In studies of 4-fluoroestradiol metabolism in rats, 2-methoxy-4-fluoroestrone was identified as a significant biliary metabolite, confirming that the pathway of C-2 hydroxylation followed by O-methylation is active in vivo. nih.gov

Table 2: COMT-Mediated Methylation Rates of Catechol Estrogens (pH 7.5)
SubstrateMethylation Rate (pmol/mg of protein/min)
2-Fluoro-4-hydroxyestradiol3780
2-Hydroxyestradiol (B1664083)2960
This compound1670
4-Hydroxyestradiol470

Comparative Metabolic Flux and Clearance Kinetics of Fluorinated Estrogens

The metabolic flux and clearance kinetics of fluorinated estrogens are crucial parameters that determine their in vivo efficacy and imaging potential. Fluorination at different positions of the estradiol molecule can lead to significant variations in metabolic stability and clearance rates.

Research on the metabolism of fluorinated estradiol analogues, such as 2-fluoroestradiol (2-FE₂) and 4-fluoroestradiol (4-FE₂), in rat models has provided valuable insights into their biotransformation. When administered intravenously to rats, both 2-FE₂ and 4-FE₂ are extensively metabolized and excreted primarily in the bile as glucuronide conjugates. nih.gov

A key metabolic pathway for 4-FE₂ involves hydroxylation at the 2-position, a reaction that is notably absent in the metabolism of 2-FE₂. In female rats, 2-hydroxylation of 4-FE₂ leads to the formation of 2-hydroxy-4-fluoro-oestrone, which accounts for a significant portion of the biliary metabolites. nih.gov This catechol intermediate can be further methylated by catechol-O-methyltransferase (COMT) to form 2-methoxy-4-fluoroestrone. nih.gov The major metabolite of 4-FE₂ in female rats is 4-fluoroestrone, resulting from the oxidation of the 17β-hydroxyl group. nih.gov In male rats, the metabolic profile of 4-FE₂ is different, with 4-fluoroestrone and D-ring-oxygenated products being the principal biliary metabolites. nih.gov

The clearance of fluorinated estrogens from the bloodstream can be rapid. For instance, [F-18]-16α-fluoroestradiol (FES), a radiotracer used in positron emission tomography (PET) imaging, is quickly cleared from the blood and metabolized. nih.gov Within 20 minutes of injection, only 20% of the circulating radioactivity corresponds to unmetabolized FES. nih.gov The primary metabolites of FES found in blood and urine are glucuronide and sulfate conjugates. nih.gov Similarly, another fluorinated estrogen, 4-Fluoro-11β-methoxy-16α-¹⁸F-fluoroestradiol (4FMFES), also demonstrates rapid blood clearance. snmjournals.org

The metabolic stability and clearance rates of these compounds are critical for their application as imaging agents. A longer half-life of the parent compound in circulation can be advantageous for achieving better target-to-background ratios in imaging studies.

Studies comparing the biliary excretion of 2-fluoroestradiol and 4-fluoroestradiol in Wistar rats have revealed significant differences in their metabolic pathways. The data from these studies can be summarized as follows:

CompoundSexBiliary Excretion (% of dose in 6 hours)Major Biliary Metabolites (% of dose)
2-FluoroestradiolFemale85%2-Fluoroestrone (64%)
Male77%2-Fluoroestrone (57%)
4-FluoroestradiolFemale72%4-Fluoroestrone (38%), 2-Hydroxy-4-fluoro-oestrone (22%), 2-Methoxy-4-fluoroestrone (17%)
Male83%4-Fluoroestrone, 4-Fluoro D-ring-oxygenated products

Data sourced from a comparative metabolism study in Wistar rats. nih.gov

The clearance kinetics of radiolabeled fluorinated estrogens used in PET imaging have also been investigated. The following table provides a comparative overview of the clearance characteristics of [F-18]-16α-fluoroestradiol (FES) and 4-Fluoro-11β-methoxy-16α-¹⁸F-fluoroestradiol (4FMFES).

CompoundParameterValueTime Point
[F-18]-16α-fluoroestradiol (FES)Unmetabolized FES in circulation20%20 minutes post-injection
Major MetabolitesGlucuronide and sulfate conjugates
4-Fluoro-11β-methoxy-16α-¹⁸F-fluoroestradiol (4FMFES)Blood activity half-life112 minutesBetween 30 and 150 minutes post-injection
Plasma activity half-life108 minutes
Major Excretion RouteHepatobiliary

Data for FES sourced from a study in breast cancer patients. nih.gov Data for 4FMFES sourced from a study in healthy women. snmjournals.org

These findings underscore the significant impact of the position of fluorine substitution on the metabolic fate of estradiol. The formation of catechol estrogens from 4-fluoroestradiol, but not 2-fluoroestradiol, highlights a key difference in their biotransformation pathways, which may have implications for their biological activities and potential toxicities. The rapid clearance and formation of polar conjugates are common features of the fluorinated estrogens studied, consistent with their efficient elimination from the body.

Cellular and Molecular Mechanisms Elicited by 4 Fluoro 2 Hydroxyestradiol

Regulation of Gene Expression and Transcriptional Networks

The influence of estrogens on gene expression is a cornerstone of their physiological and pathological effects. This regulation occurs through a multi-step process that involves the binding of the hormone to its receptor, the recruitment of coactivator molecules, and subsequent dynamic structural changes that facilitate the turning on or off of specific genes eurekalert.org. Estrogens like 17β-estradiol (E2) are known to up-regulate a suite of genes, including TFF1, TFF3, MYC, and TOP2A, while down-regulating others in estrogen receptor (ER)-positive cell lines nih.gov. These transcriptional changes are fundamental to estrogen's role in processes like cell proliferation eurekalert.orgnih.gov.

While direct studies detailing the complete transcriptional profile induced by 4-Fluoro-2-hydroxyestradiol are limited, its action is understood within the broader context of its parent compounds, catechol estrogens. Catechol estrogens can modulate gene expression, and their effects are intertwined with their metabolic pathways and receptor interactions nih.gov. For instance, the parent hormone estradiol (B170435) induces gene expression changes by modifying the epigenetic landscape, including the demethylation of promoter regions and post-translational modifications of histone proteins mdpi.com. It is plausible that this compound, as an active metabolite, participates in these complex transcriptional networks, influencing genes involved in cell growth, differentiation, and metabolism, similar to other potent estrogens.

Formation of Reactive Intermediates: Catechol Estrogen Quinones

A critical aspect of the molecular activity of this compound is its metabolic conversion into highly reactive intermediates. This process is central to its genotoxic potential. The metabolic pathway begins with the hydroxylation of estrogens like estradiol into catechol estrogens nih.govnih.gov. Specifically, 4-fluoroestradiol (B239108) is rapidly converted in the kidney to this compound nih.gov.

Once formed, catechol estrogens such as this compound can be oxidized to form semiquinones and quinones nih.govwikipedia.org. This oxidation can be catalyzed by enzymes like cytochrome P-450 nih.gov. The resulting molecule, a catechol estrogen quinone, is a reactive electrophile. The quinone derived from 4-hydroxyestradiol (B23129), known as estradiol-3,4-quinone (B1197220) (E2-3,4-Q), is considered a major carcinogenic metabolite bslonline.orgmdpi.comrarediseasesjournal.com. It is this quinone intermediate that is primarily responsible for the subsequent DNA damage associated with this metabolic pathway bslonline.orgmdpi.com. The fluorine substitution in this compound is known to enhance the rate of its formation, suggesting a potentially robust flux through this toxification pathway nih.gov.

DNA Adduct Formation and Genotoxic Consequences

The catechol estrogen quinones formed from this compound are highly reactive and can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts nih.govtaylorandfrancis.com. This adduct formation is considered a key initiating event in the mechanism of chemical carcinogenesis rarediseasesjournal.comtaylorandfrancis.com. The reaction of estradiol-3,4-quinone with DNA is the primary route through which this metabolite exerts its genotoxic effects researchgate.net. These genotoxic events, including the induction of mutations, have been observed in human breast epithelial cells treated with 4-hydroxyestradiol nih.gov.

The DNA adducts formed by catechol estrogen-3,4-quinones are predominantly unstable, depurinating adducts mdpi.comnih.govnih.gov. This means they are spontaneously released from the DNA backbone, leaving a gap. The primary targets for the quinone's attack are the nitrogen atoms of purine (B94841) bases nih.gov. Specifically, the reaction occurs via a 1,4-Michael addition at the N-3 position of adenine (B156593) and the N-7 position of guanine (B1146940) nih.gov.

This leads to the formation of two main types of depurinating adducts:

4-OHE2-1-N3Ade (N3-Adenine adduct) researchgate.netnih.govnih.gov

4-OHE2-1-N7Gua (N7-Guanine adduct) researchgate.netnih.govnih.gov

The N3-Adenine adducts are lost from the DNA very rapidly, while the N7-Guanine adducts are also unstable, being released with a half-life of about three hours researchgate.netnih.gov. The formation of these specific depurinating adducts is a hallmark of genotoxicity mediated by 4-hydroxyestrogens mdpi.comrarediseasesjournal.comnih.gov.

Table 1: Major Depurinating DNA Adducts Formed by Estradiol-3,4-Quinone
Adduct NameTarget BaseSite of AttachmentStability
4-OHE2-1-N3AdeAdenineN-3 PositionHighly unstable, rapidly depurinates researchgate.net
4-OHE2-1-N7GuaGuanineN-7 PositionUnstable, depurinates with a half-life of ~3 hours researchgate.netnih.gov

The spontaneous release of the bulky estrogen-DNA adducts from the DNA strand results in the formation of an apurinic (AP) site—a location in the DNA backbone where the purine base (either adenine or guanine) is missing mdpi.comrarediseasesjournal.comnih.gov. These AP sites are non-instructional and represent a form of premutagenic lesion nih.gov.

When the cellular machinery attempts to replicate DNA containing an AP site, the DNA polymerase may incorrectly insert a base opposite the gap. This process, known as translesion synthesis, is often error-prone and frequently results in the insertion of an adenine base. This can lead to specific types of point mutations, particularly A:T to G:C transversions, which have been observed in the mutational spectrum of 4-hydroxyestradiol nih.gov. The accumulation of these mutations in critical genes, such as tumor suppressors or oncogenes, is a plausible mechanism for the initiation of cancer mdpi.comrarediseasesjournal.com.

Influence on Cellular Signaling Pathways and Cell Cycle Regulation

Estrogens are potent regulators of cell proliferation, exerting significant control over the cell cycle, primarily by stimulating progression through the G1 phase nih.govnih.gov. This regulation is achieved by modulating the expression and activity of key cell cycle proteins. While specific data on this compound is sparse, the actions of its parent compounds, estradiol and 4-hydroxyestradiol, provide a framework for its likely effects.

Estrogen signaling can activate several non-genomic pathways, including the protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) cascades, which are involved in promoting the G1-S phase transition nih.gov. A critical target of estrogen action is the up-regulation of Cyclin D1 gene expression nih.govnih.gov. Cyclin D1 complexes with cyclin-dependent kinases (CDKs), such as Cdk4, to phosphorylate the retinoblastoma protein (pRb), a key step that allows the cell to advance into the S phase of DNA synthesis nih.gov. It is plausible that this compound, as a hormonally active metabolite, engages these signaling pathways to promote cell proliferation, a process that, when coupled with its genotoxic activity, could contribute to carcinogenesis.

Table 2: General Influence of Estrogenic Signaling on Key Cell Cycle Regulators
Protein/PathwayGeneral Effect of EstrogenRole in Cell Cycle
ERK/MAPK PathwayActivation nih.govPromotes G1-S progression and Cyclin D1 transcription nih.gov
PKC PathwayActivation nih.govMediates G1-S progression nih.gov
Cyclin D1Upregulation nih.govnih.govKey regulator of G1 phase progression
Cdk4/Cdk6Activation (via Cyclin D1) nih.govPhosphorylates pRb to allow cell cycle progression
Cdk2Activation nih.govRequired for progression into S phase

Antioxidant and Redox Modulation Properties of this compound and Metabolites

The metabolic pathway of this compound involves a complex interplay of redox reactions that endow it and its metabolites with dual properties. On one hand, the metabolic cycling between the catechol estrogen (hydroquinone) form and its corresponding quinone can generate reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide nih.govbslonline.orgrupahealth.com. This process, known as redox cycling, contributes to a state of oxidative stress, which can independently cause damage to DNA, lipids, and proteins, further amplifying the compound's genotoxic potential bslonline.org.

In Vitro Research Models for Mechanistic Elucidation of 4 Fluoro 2 Hydroxyestradiol Activity

Applications in Mammalian Cell Lines (e.g., Epithelial, Cancer Cells)

The study of 4-Fluoro-2-hydroxyestradiol and its parent compounds often involves mammalian cell lines to model human physiological responses. Human mammary epithelial cells, such as MCF-10A and MCF-10F, are frequently used to investigate the carcinogenic potential of estrogen metabolites. For instance, studies on the related compound 4-hydroxyestradiol (B23129) (4-OHE2) show that long-term exposure can induce cancer-like characteristics in MCF-10A cells, including enhanced cell growth, increased migration, and invasiveness. These cell models are crucial for observing cellular transformations and understanding the molecular pathways involved.

In studies determining the relationship between catechol estrogen concentration and DNA damage, MCF-10F cells have been treated with varying concentrations of 4-OHE2. Such experiments demonstrate a direct correlation between the levels of the catechol estrogen metabolite and the formation of depurinating DNA adducts, providing a cellular context for the genotoxicity of these compounds. Cancer cell lines, including liver cancer cells like HepG2, are also utilized to explore the metabolic effects of estrogens and their derivatives, helping to identify key genes and metabolites involved in their anticancer or carcinogenic effects.

Utilization of Subcellular Organelles and Microsomal Preparations for Enzyme Assays

Subcellular fractions, particularly microsomal preparations from tissues like the liver and kidney, are indispensable tools for studying the enzymatic conversion of estrogens. These preparations contain high concentrations of cytochrome P450 (CYP) enzymes responsible for estrogen metabolism.

Research using hamster liver and kidney microsomes has been pivotal in understanding the metabolism of fluorinated estrogens. In one study, kidney microsomes converted 4-fluoroestradiol (B239108) into this compound at a rate 15 times faster than the 2-hydroxylation of estradiol (B170435), highlighting a significant metabolic shift due to fluorine substitution. Conversely, liver microsomes showed a five-fold enhancement in the 2-hydroxylation of 4-fluoroestradiol compared to estradiol. These models allow for the precise measurement of metabolic rates and the identification of key metabolites formed in specific tissues.

Microsomal preparations are also used in conjunction with DNA to study the formation of adducts. For example, phenobarbital-induced rat liver microsomes have been used to oxidize 4-OHE2, demonstrating the formation of depurinating DNA adducts, which are critical in the initiation of cancer.

Metabolic Rates of Estradiol and 4-Fluoroestradiol in Hamster Microsomes
SubstrateTissue MicrosomeMetabolic ReactionRate (pmol/mg protein/min)Reference
4-FluoroestradiolKidneyConversion to this compound~15x faster than E2 2-hydroxylation
4-FluoroestradiolKidney4-Hydroxylation315
4-FluoroestradiolLiver2-Hydroxylation~5x faster than E2 2-hydroxylation
EstradiolKidney4-Hydroxylation~10x slower than 2-fluoroestradiol

Advanced Ligand Binding Assays for Estrogen Receptors

The biological activity of estrogenic compounds is largely mediated by their binding to estrogen receptors (ERα and ERβ). Advanced ligand binding assays are employed to determine the binding affinity of compounds like this compound. Competitive binding assays, using cytosol prepared from human breast cancers, have been used to evaluate the relative binding affinity of various estrogen metabolites.

For the parent compound, 4-fluoroestradiol, the affinity for the rat uterine cytosol estrogen receptor is approximately 180% that of estradiol, indicating very potent binding. Studies on the related catechol estrogen, 4-hydroxyestradiol, show it associates with the estrogen receptor with an affinity about 1.5-fold greater than that of estradiol itself. Sucrose density gradient centrifugation has further revealed that compounds like 2- and 4-hydroxyestradiol competitively inhibit the binding of estradiol to both the 4S and 8S forms of the estrogen receptor.

Modern techniques such as fluorescence polarization assays offer a high-throughput method for screening compounds and determining their binding affinities to purified human estrogen receptor α ligand-binding domain (hERα-LBD). These assays provide a quantitative measure of the interaction between the ligand and the receptor, crucial for understanding its potential as an endocrine disruptor or therapeutic agent.

Methodologies for DNA Adduct Profiling and Quantification

A critical aspect of the carcinogenic mechanism of some estrogen metabolites is their ability to form covalent adducts with DNA. The catechol metabolite this compound, like its non-fluorinated analog 4-hydroxyestradiol, can be oxidized to a reactive quinone that binds to DNA, forming adducts that can lead to mutations.

The primary types of adducts formed are depurinating adducts, where the estrogen metabolite binds to guanine (B1146940) or adenine (B156593) bases (e.g., 4-OHE2-N7-guanine and 4-OHE2-N3-adenine), leading to the loss of the base and the creation of an apurinic site. These unstable adducts constitute the vast majority (>99%) of total adducts formed both in vitro and in vivo.

Sensitive analytical techniques are required to profile and quantify these adducts. High-performance liquid chromatography (HPLC) with electrochemical detection is a common method used for analysis. More advanced methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide high specificity and sensitivity for identifying and quantifying specific adducts in various biological samples, including cell culture media and hydrolyzed DNA from tissues. These methods allow researchers to establish a direct link between exposure to a specific catechol estrogen and the level of resulting DNA damage.

Enzymatic Activity Measurements and Kinetic Analyses

Understanding the enzymatic processes that form and detoxify this compound is key to evaluating its biological impact. Kinetic analyses are performed to measure the rates of these enzymatic reactions.

The formation of this compound from its precursor, 4-fluoroestradiol, is catalyzed by CYP enzymes, and the rate of this reaction can be measured in microsomal preparations. As noted, the conversion rate in hamster kidney microsomes is significantly faster than the corresponding hydroxylation of estradiol, demonstrating how fluorine substitution can alter enzyme kinetics.

In Vivo Research Models for Systemic Effects of 4 Fluoro 2 Hydroxyestradiol

Utilization of Rodent Models (e.g., Rats, Hamsters, Mice) for Comparative Studies

Rodent models, particularly rats and mice, have been instrumental in characterizing the estrogenic activity of fluorinated estradiol (B170435) analogs. These models allow for comparative studies that elucidate the biological potency and metabolic fate of compounds like 4-fluoroestradiol (B239108), from which 4-Fluoro-2-hydroxyestradiol is derived.

The potent estrogenic nature of 4-fluoroestradiol, the direct precursor to this compound, has been demonstrated in the estrogen-responsive tissues of rodents. Studies have shown that 4-fluoroestradiol exhibits significant uterotrophic activity in both mice and rats, comparable to that of estradiol itself. wikipedia.org This indicates a strong interaction with estrogen receptors in the uterine tissue. wikipedia.org The affinity of 4-fluoroestradiol for the rat uterine cytosol estrogen receptor is approximately 180% that of estradiol, highlighting its potent action in this system. wikipedia.org

Furthermore, related research on the non-fluorinated catechol estrogen, 4-hydroxyestradiol (B23129) (4-OHE2), provides a model for how these metabolites are investigated in other estrogen-responsive tissues. For instance, in vivo studies using female ACI rats have involved direct injection into the mammary gland to analyze the formation of DNA adducts, demonstrating the metabolic activity and potential genotoxicity of catechol estrogens in this specific tissue. nih.gov

The evaluation of estrogen analogs often utilizes hormonally primed animal models to assess their biological activity in a controlled endocrine environment. This methodology allows researchers to determine the relative potency and efficacy of a compound in systems where endogenous hormonal influences are minimized and the tissue is sensitized to estrogenic stimuli. While this is a standard approach for assessing estrogenicity, specific in vivo studies detailing the activity of 4-fluoroestradiol or its metabolite, this compound, within such hormonally primed systems are not extensively detailed in available research.

Pharmacokinetic and Biodistribution Studies of this compound and its Metabolites

Pharmacokinetic studies in rodent models have focused on the parent compound, 4-fluoroestradiol, to understand its distribution and excretion, which includes its metabolites. In studies using female and male Wistar rats administered radiolabeled 4-fluoroestradiol ([3H]4-FE2), the primary route of excretion was found to be biliary. nih.gov

Over a six-hour period, female rats excreted approximately 72% of the administered dose into the bile, while male rats excreted 83%. nih.gov The excreted metabolites were identified as glucuronide conjugates, indicating significant Phase II metabolism before elimination. nih.gov This rapid and extensive biliary excretion is a key pharmacokinetic feature of 4-fluoroestradiol in this model.

Biliary Excretion of [3H]4-fluoroestradiol in Wistar Rats (Over 6 hours)

Sex Percentage of Dose Excreted in Bile
Female 72%
Male 83%

Assessment of Metabolic Pathways in Live Animal Models

The assessment of metabolic pathways in live animal models reveals crucial, sex-specific differences in the biotransformation of 4-fluoroestradiol. nih.gov In vivo studies in Wistar rats have demonstrated that the metabolic fate of 4-fluoroestradiol is not uniform between sexes. nih.gov

In female rats, a significant metabolic pathway involves 2-hydroxylation of the A-ring, leading to the formation of catechol estrogen metabolites. nih.gov Specifically, 2-hydroxy-4-fluoro-oestrone was identified, constituting 22% of the dose excreted in bile. nih.gov This metabolite can be further O-methylated by catechol-O-methyltransferase (COMT) to form 2-methoxy-4-fluoroestrone, which accounted for 17% of the dose. nih.govclinpgx.orgresearchgate.net The major metabolite in females, however, was 4-fluoroestrone (38%). nih.gov

Conversely, this 2-hydroxylation pathway was not detected in male rats. The principal biliary metabolites in males were 4-fluoroestrone and various D-ring-oxygenated products. nih.gov This highlights a distinct difference in the metabolic handling of this fluorinated estrogen, with the production of this compound (via its estrone (B1671321) form) being a characteristic of female rat metabolism. nih.gov

Major Biliary Metabolites of [3H]4-fluoroestradiol in Female Wistar Rats (% of Administered Dose)

Metabolite (as Aglycone) Percentage of Dose
4-fluoroestrone 38%
2-hydroxy-4-fluoro-oestrone 22%
2-methoxy-4-fluoroestrone 17%

Structure Activity Relationship Sar and Computational Chemistry of 4 Fluoro 2 Hydroxyestradiol

Correlating Fluorine Position to Receptor Binding and Biological Activity

The position of the fluorine atom on the A-ring of the estradiol (B170435) scaffold is a critical determinant of estrogen receptor binding affinity and subsequent biological response. Research consistently demonstrates that 4-fluoro substitution is generally more favorable for high-affinity binding than 2-fluoro substitution.

Studies on A-ring fluorinated derivatives of estrogens have shown that 4-fluoro (4-F) analogs typically exhibit higher binding affinity for the estrogen receptor compared to their 2-fluoro (2-F) counterparts. nih.govnih.gov This enhanced affinity of 4-F derivatives is thought to be due to the specific electronic and steric effects of the fluorine atom at that position, which may optimize interactions within the ligand-binding pocket of the receptor.

The introduction of a fluorine atom can alter the electronic distribution of the molecule, which in turn affects its binding characteristics. For instance, the carcinogenic potential of fluorinated estrogens has been linked to their metabolic activation. While both 2-fluoro-17β-estradiol (2-FE2) and 4-fluoro-17β-estradiol (4-FE2) demonstrate high uterotrophic potency, 4-FE2 induces mammary tumors in animal models, whereas 2-FE2 does not. nih.gov This suggests that while estrogenic potential is a factor, the metabolic pathway, which is influenced by the fluorine position, plays a crucial role in the compound's carcinogenic activity. nih.gov Specifically, the carcinogenic effect may be linked to the metabolic activation of 2-hydroxylated estradiol. nih.gov

Furthermore, the position of fluorine influences not just the binding affinity but also the metabolic fate of the compound. For example, with 4-fluoroestradiol (B239108) as a substrate, the rate of 2-hydroxylation by kidney microsomes is significantly faster than that of estradiol, while 4-hydroxylation is almost eliminated. nih.gov This altered metabolism, dictated by the fluorine's position, can lead to different biological outcomes.

Comparative Analysis of 4-Fluoro-2-hydroxyestradiol with Other Estrogen Analogs

A comparative analysis of this compound with other estrogen analogs, both fluorinated and non-fluorinated, highlights the unique properties conferred by the specific combination of fluoro and hydroxyl substitutions.

Fluorinated Analogs: When compared to 2-fluoroestradiol, 4-fluoroestradiol generally shows a higher affinity for the estrogen receptor. nih.gov The carcinogenic activity also differs significantly, with 4-fluoroestradiol showing carcinogenic potential similar to estradiol, while 2-fluoroestradiol is considered noncarcinogenic. nih.govnih.gov This difference is attributed to their metabolic pathways; 4-fluoroestradiol is readily converted to catechol metabolites, which are implicated in carcinogenesis, whereas 2-fluoroestradiol metabolism favors pathways that lead to less reactive intermediates. nih.govnih.gov

Non-fluorinated Catechol Estrogens: The parent catechol estrogens, 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129), are key metabolites of estradiol. 4-hydroxyestradiol is considered a more potent carcinogen than 2-hydroxyestradiol. bslonline.orgnih.gov The introduction of a fluorine atom at the 4-position of 2-hydroxyestradiol (forming this compound) alters its metabolic profile. For instance, the conversion of 4-fluoroestradiol to this compound by kidney microsomes occurs at a rate 15 times faster than the 2-hydroxylation of estradiol itself. nih.gov

Below is an interactive data table summarizing the comparative receptor binding affinities and other relevant properties of this compound and related estrogen analogs.

Molecular Dynamics Simulations and Electrostatic Potential Maps

Molecular dynamics (MD) simulations and the generation of electrostatic potential (ESP) maps are powerful computational tools for visualizing and understanding the molecular interactions of ligands like this compound with their receptors.

ESP maps provide a visual representation of the charge distribution across a molecule. deeporigin.comlibretexts.org For estrogenic compounds, these maps can highlight the electronegative regions (associated with oxygen and fluorine atoms) and electropositive regions, which are crucial for the molecule's interaction with the amino acid residues in the estrogen receptor's binding site. researchgate.net The introduction of a highly electronegative fluorine atom at the C4 position significantly alters the ESP of the A-ring, which can lead to stronger or more specific interactions within the receptor. Striking differences have been observed in the isopotential maps of 4-fluoro versus 2-fluoro derivatives, reflecting their different biological properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Models for Estrogen Receptor Selectivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. youtube.com For estrogen receptor ligands, QSAR models are developed to correlate structural features with binding affinity and selectivity for the two main estrogen receptor subtypes, ERα and ERβ. nih.govnih.gov

These models often employ molecular descriptors that quantify various steric, electronic, and hydrophobic properties of the molecules. For a series of estrogen analogs, including fluorinated derivatives, QSAR can identify which structural modifications are most likely to enhance binding to one receptor subtype over the other. The development of such models often involves techniques like Comparative Molecular Field Analysis (CoMFA), which can provide 3D contour maps highlighting regions where changes in steric or electrostatic fields would favor or disfavor binding. nih.govnih.gov

For this compound, QSAR models can help to rationalize its binding affinity and selectivity profile. By inputting its structural parameters into a validated QSAR model, it is possible to predict its binding affinity for both ERα and ERβ. These models suggest that the mode of binding is similar for both receptor subtypes, but subtle differences in the ligand-binding pocket can be exploited to achieve selectivity. nih.gov The insights gained from QSAR studies can guide the design of new analogs with improved selectivity for either ERα or ERβ, which could have important therapeutic implications.

Table of Compounds

Advanced Analytical and Bioanalytical Methodologies for 4 Fluoro 2 Hydroxyestradiol Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of steroid hormones and their metabolites due to its exceptional sensitivity and specificity. sigmaaldrich.com This technique is particularly vital for profiling estrogen metabolites, which often circulate at very low concentrations in biological fluids. nih.gov For the analysis of 4-Fluoro-2-hydroxyestradiol, LC-MS/MS allows for its separation from isomeric and structurally related compounds, followed by its unambiguous identification and quantification based on its specific mass-to-charge ratio and fragmentation patterns.

The primary challenge in analyzing estrogens by LC-MS/MS is their poor ionization efficiency in common sources like electrospray ionization (ESI). To overcome this, derivatization is frequently employed to introduce a readily ionizable moiety onto the molecule, significantly enhancing the signal in positive ESI mode. nih.gov Reagents such as 1-(5-fluoro-2,4-dinitrophenyl)-4-methylpiperazine (B1340545) (PPZ) and dansyl chloride have been successfully used to derivatize estrogens, leading to substantial improvements in the limits of quantification (LOQ). sigmaaldrich.comnih.gov For instance, a method using PPZ derivatization followed by methylation achieved LOQs in the range of 0.43–2.17 pg on-column for a panel of estrogen metabolites. sigmaaldrich.com

The table below summarizes typical parameters for an LC-MS/MS method adapted for this compound analysis, based on established methods for analogous compounds. sigmaaldrich.comnih.gov

ParameterDescription
Chromatography
ColumnC18 or similar reversed-phase column (e.g., ACE Excel 2 C18-PFP, 2 µm, 2.1 mm × 150 mm) sigmaaldrich.com
Mobile PhaseGradient elution using water and methanol (B129727) or acetonitrile, often with an additive like formic acid to improve peak shape. nih.gov
Flow RateTypically in the range of 0.2-0.5 mL/min. nih.gov
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (+ESI), especially after derivatization.
Analysis ModeMultiple Reaction Monitoring (MRM) for high specificity and sensitivity.
Derivatization AgentPPZ, Dansyl Chloride, or 1-methylimidazole-2-sulfonyl chloride to enhance ionization. nih.govnih.gov
Limit of QuantificationLow pg/mL range, depending on the derivatization strategy and sample volume. sigmaaldrich.comnih.gov

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection for Catechol Estrogens

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) is a highly sensitive and selective method for the analysis of electroactive compounds. This makes it particularly well-suited for catechol estrogens, including this compound. The catechol structure, with its two adjacent hydroxyl groups on the aromatic ring, is readily oxidized at a carbon or glassy carbon electrode, generating a measurable electrical current that is directly proportional to the analyte's concentration.

This technique offers significant advantages, including high sensitivity and specificity, often without the need for derivatization. plos.org The detector's selectivity allows for the analysis of catechol estrogens in complex biological samples with minimal interference. psu.edu Research on the catfish Heteropneustes fossilis successfully utilized HPLC-EC to measure ovarian estradiol (B170435) and its catechol metabolites, demonstrating the method's capability to track physiological changes in these compounds. psu.edu The retention times for standards like 2-hydroxyestradiol (B1664083) (2-OHE2) and 4-hydroxyestradiol (B23129) (4-OHE2) were determined to be 6.6 min and 7.0 min, respectively, under specific chromatographic conditions. psu.edu

The operational parameters for an HPLC-EC method for this compound would be optimized based on those used for endogenous catechol estrogens.

ParameterDescription
Chromatography
ColumnC18 reversed-phase column.
Mobile PhaseIsocratic or gradient elution with a methanol/acetonitrile and aqueous buffer mixture.
Detection
DetectorElectrochemical detector with a glassy carbon working electrode.
Detection ModeAmperometric, measuring the current from the oxidation of the catechol moiety.
Applied PotentialOptimized potential (e.g., +0.6V to +0.85V) to ensure selective oxidation of the target analyte. plos.org
SensitivityCapable of detecting low picogram amounts.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Steroid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a powerful and well-established technique for the comprehensive profiling of steroids. rupahealth.com For the analysis of this compound, this method provides high chromatographic resolution and definitive structural confirmation. However, a key requirement for GC analysis is that the analytes must be volatile and thermally stable. Steroids, including catechol estrogens, are not intrinsically volatile and require a chemical derivatization step prior to analysis. rupahealth.comthermofisher.com

The most common derivatization method is silylation, which involves replacing the active hydrogen atoms of hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. thermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, often in combination with catalysts like ammonium (B1175870) iodide (NH₄I) and reducing agents like dithiothreitol (B142953) (DTT) to achieve complete derivatization. thermofisher.com This process increases the volatility of the steroid and improves its chromatographic properties, resulting in sharp, symmetrical peaks. oup.com Following separation on a capillary GC column, the TMS-derivatized this compound can be detected with high sensitivity and specificity using tandem mass spectrometry. documentsdelivered.comdbc-labs.com

A typical GC-MS/MS workflow involves solid-phase or liquid-liquid extraction from the biological matrix, enzymatic hydrolysis of conjugates, derivatization, and subsequent instrumental analysis.

ParameterDescription
Sample Preparation
ExtractionSolid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
DerivatizationSilylation using MSTFA/NH₄I/DTT to form TMS derivatives. thermofisher.com
Gas Chromatography
ColumnLow-bleed, non-polar capillary column (e.g., 100% dimethylpolysiloxane phase like Rxi-1ms). oup.com
InjectionSplitless injection to maximize sensitivity for trace analysis.
Carrier GasHelium or Hydrogen.
Mass Spectrometry
IonizationElectron Ionization (EI).
Analysis ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity.
Detection LimitsTypically in the low ng/mL to high pg/mL range in biological samples. documentsdelivered.com

Radioenzymatic and Immunochemical Assays for Specific Metabolites

Radioenzymatic and immunochemical assays offer alternative approaches for the quantification of specific estrogen metabolites. While often supplanted by mass spectrometric methods due to issues with cross-reactivity, they can be highly sensitive and useful for specific applications. nih.gov

Radioenzymatic assays for catechol estrogens are based on the enzymatic conversion of the target analyte by catechol-O-methyltransferase (COMT). nih.govthermofisher.com In this method, a radiolabeled methyl donor, S-adenosyl-L-[methyl-³H]methionine, is used. COMT transfers the tritiated methyl group to the catechol hydroxyl of this compound, forming a radiolabeled methoxy (B1213986) derivative. The amount of radioactivity incorporated into the product, which can be separated by chromatographic techniques, is proportional to the initial concentration of the catechol estrogen. thermofisher.com This method is extremely sensitive, capable of detecting as little as 40 picograms of product. thermofisher.com However, these assays can be complex and may underestimate enzyme activity if conditions are not optimized to protect the labile catechol estrogens from degradation. wikipedia.org

Immunochemical assays , such as Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to the target analyte. For this compound, this would require the development of a highly specific monoclonal or polyclonal antibody. The principle of a competitive ELISA involves competition between the unlabeled analyte in the sample and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites coated on a microplate. The signal produced is inversely proportional to the concentration of the analyte in the sample. While ELISA kits are commercially available for major estrogens like estradiol, developing a specific assay for a less common metabolite like this compound requires significant effort in antibody production and characterization. nih.govdocumentsdelivered.com Researchers have successfully developed monoclonal antibodies to conjugates of 4-hydroxyestrogens, demonstrating the feasibility of creating immunochemical tools for this class of compounds. nih.gov

Assay TypePrincipleAdvantagesDisadvantages
Radioenzymatic Assay Enzymatic transfer of a radiolabeled methyl group to the catechol estrogen via COMT. thermofisher.comExtremely high sensitivity; based on functional enzymatic activity.Technically complex; potential for analyte degradation; requires handling of radioactive materials. wikipedia.org
Immunochemical Assay (ELISA) Competitive binding between the target analyte and an enzyme-labeled antigen for a specific antibody.High throughput; no need for extensive sample purification; does not require radioactive materials.Potential for cross-reactivity with other metabolites; requires development of a highly specific antibody. nih.gov

Capillary Electrophoresis (CE) Coupled with Advanced Spectroscopic Detection

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility in a narrow capillary filled with an electrolyte solution. When coupled with advanced detectors like time-of-flight mass spectrometry (CE-MS), it becomes a powerful tool for the comprehensive profiling of charged or chargeable analytes like estrogen metabolites.

For the analysis of this compound, CE can separate it from other free and conjugated estrogens. The phenolic hydroxyl groups of estrogens allow them to be analyzed in negative-ion mode, where they are deprotonated in an alkaline buffer. The separation is based on differences in the charge-to-size ratio of the analytes. Coupling CE to a mass spectrometer provides high sensitivity and structural confirmation, overcoming the limitations of UV or fluorescence detection, which are less specific. The use of a sheath liquid interface is common for robust coupling of CE to an ESI-MS source. CE is particularly advantageous for analyzing small sample volumes and can provide separation efficiencies that are complementary or superior to HPLC for certain applications.

ParameterDescription
Separation
CapillaryFused-silica capillary.
Background Electrolyte (BGE)Alkaline buffer (e.g., ammonium bicarbonate) for analysis in negative-ion mode.
Applied VoltageTypically 20-30 kV.
InjectionHydrodynamic or electrokinetic injection of nanoliter-scale sample volumes.
Detection (CE-MS)
InterfaceElectrospray Ionization (ESI) with a sheath liquid.
Mass AnalyzerTime-of-Flight (TOF) or other sensitive mass analyzers.
Ionization ModeNegative-ion mode to detect deprotonated estrogen species.

Optimization of Sample Preparation and Derivatization for Trace Analysis

The accurate quantification of this compound at trace levels in complex biological matrices like plasma, serum, or urine is critically dependent on meticulous sample preparation and, often, chemical derivatization. sigmaaldrich.com The primary goals of these steps are to isolate the analyte from interfering substances, concentrate it to detectable levels, and enhance its analytical properties for the chosen detection method.

Sample Preparation: The most common techniques for extracting steroids from biological fluids are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

SPE uses a solid sorbent packed in a cartridge to selectively retain the analyte while matrix components are washed away. Reversed-phase sorbents like C18 are commonly used for estrogens. SPE is highly versatile, easily automated, and can provide high recovery and clean extracts.

LLE involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. It is a classic technique but can be more labor-intensive and consume larger volumes of organic solvents compared to SPE. nih.gov

Derivatization: Chemical derivatization is a key strategy to improve the detectability and chromatographic behavior of estrogens. The choice of derivatization reagent is dictated by the analytical technique being used.

For LC-MS/MS: The goal is to attach a chemical tag that has high proton affinity or a permanent positive charge, thereby increasing ionization efficiency in positive ESI mode. This leads to significantly lower detection limits.

For GC-MS/MS: Derivatization is essential to increase the volatility and thermal stability of the steroid. Silylation is the most common approach.

For HPLC-FLD (Fluorescence Detection): Derivatization is used to introduce a fluorophore into the molecule, as native estrogens are not fluorescent. Dansyl chloride is a classic reagent for this purpose. nih.gov

The table below summarizes common derivatization reagents and their applications in estrogen analysis.

Analytical TechniqueReagentPurpose
LC-MS/MS Dansyl chlorideAdds a readily ionizable dimethylamino group. nih.gov
1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F)Introduces a pre-charged quaternary ammonium group. nih.gov
2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS)Forms a charged methylpyridinium derivative.
GC-MS/MS N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Replaces active hydrogens with TMS groups to increase volatility. thermofisher.com
HPLC-FLD Dansyl chlorideAdds a fluorescent dansyl group. nih.gov

Frontiers and Future Directions in 4 Fluoro 2 Hydroxyestradiol Research

Elucidating Novel Biological Functions and Signaling Pathways

The biological activities of the non-fluorinated parent compound, 4-hydroxyestradiol (B23129), have been a subject of intense study. Research has demonstrated that 4-hydroxyestradiol can induce the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor A (VEGF-A) in human ovarian carcinoma cells. nih.gov This induction is mediated through the phosphatidylinositol 3-kinase (PI3K)/Akt/FRAP signaling pathway. nih.gov Given that fluorination can significantly alter the electronic properties and metabolic stability of a molecule, a key future direction will be to investigate whether 4-Fluoro-2-hydroxyestradiol retains, modulates, or possesses entirely novel biological functions compared to its parent compound.

Future studies should aim to:

Investigate Estrogenic Activity: Determine the binding affinity of this compound for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) and assess its potency in activating estrogen-responsive genes. Studies on the related compound, 4-fluoroestradiol (B239108), have shown that it retains potent estrogenic activity. nih.gov

Explore Non-Genomic Signaling: Examine the ability of this compound to initiate rapid, non-genomic signaling events at the cell membrane, a known characteristic of estrogens that can influence a variety of cellular processes. nih.gov

Uncover Novel Signaling Pathways: Employ high-throughput screening and reporter assays to identify any unique signaling pathways that may be preferentially activated by this compound. The presence of the fluorine atom could lead to interactions with novel protein targets, thereby initiating unforeseen biological responses.

Deeper Exploration of Fluorine's Impact on Enzyme-Substrate Interactions

The introduction of a fluorine atom can profoundly influence how a molecule interacts with enzymes. Fluorine's high electronegativity and small size can alter substrate binding, metabolic stability, and the catalytic mechanism of enzymes involved in steroid metabolism. A critical area of future research will be to dissect the impact of the 4-fluoro substitution on the enzymatic processing of 2-hydroxyestradiol (B1664083).

Key research questions to address include:

Metabolic Stability: How does the 4-fluoro group affect the rate and profile of metabolism by key steroid-metabolizing enzymes, such as cytochrome P450s (CYPs) and catechol-O-methyltransferase (COMT)? Studies on fluorinated pregnenolone (B344588) and progesterone (B1679170) have demonstrated that fluorine can block hydroxylation reactions at the site of fluorination, potentially redirecting metabolic pathways. nih.gov

Enzyme Binding Affinity: What is the binding affinity of this compound for various enzymes compared to 2-hydroxyestradiol? Research on fluorinated 16α-iodoestradiol derivatives has shown that the position of fluorine substitution significantly impacts estrogen receptor binding affinity, with 4-fluoro analogs exhibiting higher affinity than 2-fluoro analogs. nih.gov

Structural Basis of Interactions: Utilize techniques such as X-ray crystallography and computational modeling to visualize and understand the specific interactions between this compound and the active sites of relevant enzymes. This will provide a structural rationale for any observed differences in metabolism and binding.

Enzyme ClassPotential Impact of 4-Fluoro SubstitutionResearch Focus
Cytochrome P450s Altered rate of hydroxylation and metabolic clearance.Investigating the metabolic profile of this compound with specific CYP isoforms.
Catechol-O-methyltransferase (COMT) Potential for altered methylation, impacting the balance between active and inactive metabolites.Measuring the rate of O-methylation of this compound by COMT.
Estrogen Receptors (ERα, ERβ) Modified binding affinity and receptor activation.Conducting competitive binding assays and reporter gene assays.

Development of Advanced Probes and Tracers for In Vivo Research

The development of molecular probes and tracers is essential for visualizing and quantifying biological processes in living organisms. The incorporation of a fluorine atom, particularly the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), makes this compound an attractive candidate for the development of novel imaging agents for Positron Emission Tomography (PET). The related compound, 4-fluoroestradiol, has already been successfully labeled with ¹⁸F for medical imaging purposes. wikipedia.org

Future research in this area should focus on:

Radiosynthesis of [¹⁸F]this compound: Develop efficient and automated methods for the radiosynthesis of [¹⁸F]this compound with high radiochemical purity and specific activity.

In Vivo Imaging and Biodistribution: Conduct PET imaging studies in animal models to evaluate the in vivo biodistribution, tumor targeting, and pharmacokinetics of [¹⁸F]this compound. This will be crucial for assessing its potential as an imaging agent for estrogen receptor-positive cancers.

Development of Fluorescent Probes: Synthesize fluorescently labeled derivatives of this compound to enable high-resolution imaging of its subcellular localization and dynamics in live cells using advanced microscopy techniques.

Probe TypeApplicationKey Development Steps
¹⁸F-labeled PET Tracer In vivo imaging of estrogen receptor expression and activity.Efficient radiosynthesis, preclinical PET imaging, and biodistribution studies.
Fluorescent Probe Live-cell imaging of subcellular localization and dynamics.Synthesis of a fluorescent conjugate and validation in cell culture models.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, it will be imperative to integrate various "omics" technologies. These high-throughput approaches can provide a comprehensive view of the molecular changes induced by the compound at the genomic, transcriptomic, proteomic, and metabolomic levels. While specific omics studies on this compound are yet to be reported, research on estradiol (B170435) and its non-fluorinated metabolites provides a roadmap for future investigations. nih.govnih.gov

Future omics-based research should include:

Transcriptomics: Utilize RNA sequencing (RNA-Seq) to identify genes and non-coding RNAs that are differentially expressed in response to this compound treatment. This can reveal the downstream genomic targets and pathways regulated by the compound.

Proteomics: Employ mass spectrometry-based proteomics to identify and quantify changes in the cellular proteome following exposure to this compound. This can provide insights into the functional consequences of altered gene expression and identify protein interaction partners.

Metabolomics: Use techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to profile the metabolic changes induced by this compound. This can help to understand its impact on cellular metabolism and identify novel biomarkers of its activity.

Genomics: Investigate the potential for this compound to induce genomic instability or alter epigenetic modifications. Studies on 4-hydroxyestradiol have shown that it can cause genomic instability by affecting the spindle-assembly checkpoint. nih.gov

Omics TechnologyResearch GoalExpected Outcomes
Transcriptomics (RNA-Seq) Identify differentially expressed genes.Uncovering regulated pathways and downstream targets.
Proteomics (Mass Spectrometry) Quantify changes in protein expression and post-translational modifications.Identifying functional protein networks and interaction partners.
Metabolomics (LC-MS, NMR) Profile changes in cellular metabolites.Understanding the impact on cellular metabolism and identifying biomarkers.
Genomics/Epigenomics Assess genomic stability and epigenetic alterations.Determining the potential for genotoxicity and epigenetic modulation.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-2-hydroxyestradiol, and how do reaction conditions influence yield?

The synthesis of fluorinated estradiol analogs typically involves multi-step protocols. For example, fluorination at the 2-position can be achieved using sec-BuLi in THF at −78°C, followed by quenching with a fluorinated alkylating agent (e.g., 1-bromo-2-fluoroethane). Key parameters include temperature control (e.g., −78°C to room temperature gradients), solvent selection (THF or DMF), and reaction duration (24–48 hours). Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products (>98%) .

Q. What handling and storage protocols ensure the stability of this compound?

Store the compound at −10°C in a dry, airtight container to prevent degradation. Use inert atmospheres (e.g., nitrogen) to minimize oxidation. During handling, wear nitrile gloves, lab coats, and P95 respirators to avoid dermal or respiratory exposure. Avoid dust formation by working in fume hoods with HEPA filters .

Q. Which analytical techniques are most reliable for characterizing this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is standard for purity assessment. Nuclear magnetic resonance (NMR; ¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For quantitative analysis, use validated LC-MS/MS methods with deuterated internal standards (e.g., d₃-4-Fluoro-2-hydroxyestradiol) .

Q. How should researchers mitigate risks when studying this compound in vitro?

Prioritize cytotoxicity screening (e.g., MTT assays) to establish safe working concentrations. Use estrogen receptor (ER)-positive cell lines (e.g., MCF-7) with appropriate controls (e.g., ER antagonists like fulvestrant). Include solvent controls (e.g., DMSO ≤0.1%) to rule out vehicle effects .

Advanced Research Questions

Q. How can conflicting data on the estrogenic potency of this compound be resolved?

Discrepancies often arise from assay variability (e.g., luciferase reporter vs. proliferation assays). Standardize protocols using ERα/β-binding affinity studies (Kd measurements) and cross-validate with transcriptional activation assays (e.g., ERE-luciferase). Dose-response curves (10<sup>−12</sup>–10<sup>−6</sup> M) and statistical meta-analysis of published IC50 values are recommended .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

Rodent models (e.g., ovariectomized rats) allow evaluation of bioavailability and tissue distribution. Administer radiolabeled [¹⁸F] analogs for positron emission tomography (PET) to track real-time biodistribution. Plasma half-life can be determined via serial blood sampling followed by LC-MS/MS quantification .

Q. What strategies address the compound’s limited solubility in aqueous buffers?

Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or lipid-based nanoemulsions to enhance solubility. For in vivo studies, formulate with 10% ethanol/90% saline (v/v) and administer intravenously. Pre-saturate solutions with nitrogen to prevent oxidation .

Q. How does fluorination at the 2-position alter metabolic stability compared to non-fluorinated estradiol?

Fluorine’s electronegativity reduces CYP450-mediated oxidation at the 2-position. Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS to compare metabolite profiles. Monitor for defluorination products (e.g., 2-hydroxyestradiol) using <sup>19</sup>F-NMR .

Q. What experimental designs minimize off-target effects in mechanistic studies?

Employ CRISPR-Cas9 ERα/β knockout cell lines to isolate receptor-specific effects. For transcriptomic profiling, use RNA-seq with pathway enrichment analysis (e.g., KEGG, GO) to distinguish primary targets from secondary responses. Include parallel assays with non-fluorinated analogs as controls .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy?

Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for factors like protein binding, tissue penetration, and first-pass metabolism. Use physiologically based pharmacokinetic (PBPK) simulations to predict human dose-response relationships. Validate with xenograft models (e.g., ER+ breast cancer) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.